
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structure. This specific compound is characterized by the presence of four methyl groups attached to the carbazole core, making it a tetra-substituted derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a methylating agent can lead to the formation of the desired tetrahydrocarbazole structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce dihydrocarbazoles.
科学的研究の応用
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with fewer methyl groups.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A structurally related compound with a naphthalene core.
Uniqueness
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
683800-19-3 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC名 |
1,1,4,9-tetramethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C16H21N/c1-11-9-10-16(2,3)15-14(11)12-7-5-6-8-13(12)17(15)4/h5-8,11H,9-10H2,1-4H3 |
InChIキー |
MKEVVKXBANOHLV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=C1C3=CC=CC=C3N2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


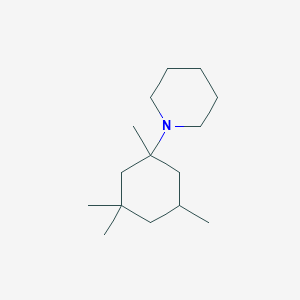
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)

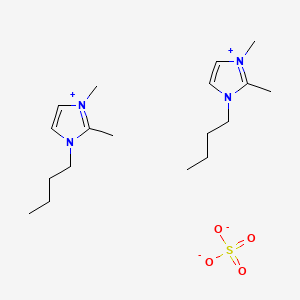
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
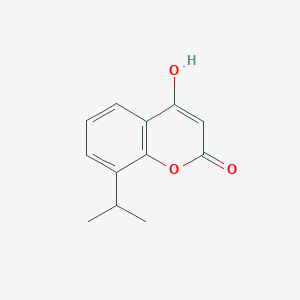
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
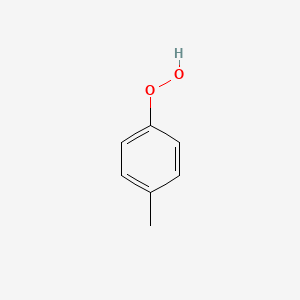
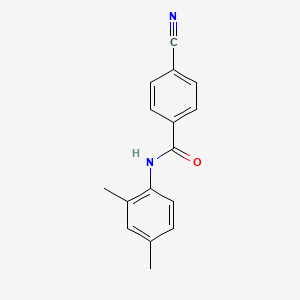
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)

